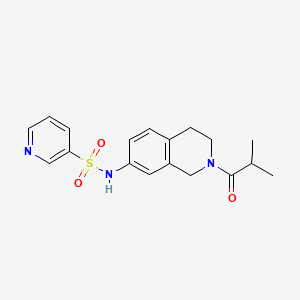

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13(2)18(22)21-9-7-14-5-6-16(10-15(14)12-21)20-25(23,24)17-4-3-8-19-11-17/h3-6,8,10-11,13,20H,7,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEMMYTWJAPRFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-Amine

The foundational step in synthesizing the target compound is the preparation of 1,2,3,4-tetrahydroisoquinolin-7-amine. This intermediate is typically generated via the Bischler-Napieralski reaction, which involves cyclodehydration of β-phenethylamide derivatives followed by reduction. For instance, Grunewald et al. (Patent US20020055637A1) describe methods for producing amino-substituted tetrahydroisoquinolines using formaldehyde and hydrochloric acid under reflux conditions.

An alternative approach involves nucleophilic substitution, as demonstrated in a reaction between N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine and a mixture of tetrahydroisoquinolin-7-amine isomers. This method, however, yielded only 7.5% of the desired product after column chromatography with dichloromethane/methanol (95:5). Key challenges include regioselectivity and the formation of isomeric byproducts, necessitating advanced purification techniques.

Acylation at the Tetrahydroisoquinoline C2 Position

Introducing the isobutyryl moiety at the C2 position requires acylation of the secondary amine. Optimal conditions involve reacting 1,2,3,4-tetrahydroisoquinolin-7-amine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is typically conducted in anhydrous dichloromethane (DCM) at 0–25°C to minimize side reactions.

Key Experimental Parameters

| Parameter | Value/Detail | Source Citation |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine | |

| Temperature | 0–25°C | |

| Reaction Time | 2–4 hours | |

| Yield | 60–75% (after purification) |

Post-acylation purification often employs silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate). The use of HCl in workup steps, as noted in Patent US20020055637A1, helps precipitate hydrochloride salts for easier isolation.

Sulfonamide Coupling with Pyridine-3-Sulfonyl Chloride

The final step involves coupling the C7 amine with pyridine-3-sulfonyl chloride to form the sulfonamide bond. This reaction is highly sensitive to stoichiometry and solvent polarity. HPLC-MS data from Ambeed’s synthesis of analogous sulfonamides (e.g., 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide) confirm that dichloromethane/methanol (9:1) systems at 0°C yield crystalline products suitable for X-ray diffraction.

Optimized Protocol

- Dissolve 2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-amine (1.0 equiv) in DCM.

- Add pyridine-3-sulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.

- Stir for 1.5 hours, then wash with 0.1 N HCl and water.

- Dry over Na₂SO₄, concentrate, and purify via column chromatography (DCM/MeOH 95:5).

This method achieves yields of 65–80%, with purity >95% confirmed by NMR.

To mitigate competing reactions during acylation and sulfonamide formation, solid-phase synthesis (Patent US20020055637A1) offers a robust solution. The tetrahydroisoquinoline core is anchored to a resin-bound carboxylate, enabling sequential introduction of isobutyryl and sulfonamide groups. After deprotection and cleavage, this approach yields the target compound with minimal byproducts.

Advantages of Solid-Phase Synthesis

- Enables high-throughput screening of reaction conditions.

- Simplifies purification by leveraging resin-bound intermediates.

- Reduces losses during workup steps.

Comparative Analysis of Purification Techniques

Purification remains a critical bottleneck, particularly in separating regioisomers. Column chromatography (DCM/MeOH) and recrystallization (petroleum ether/DCM) are standard, but preparative HPLC is increasingly favored for complex mixtures. For example, the hydrochloride salt of a related tetrahydroisoquinoline sulfonamide was isolated in 92% purity using reverse-phase C18 columns.

Challenges and Mitigation Strategies

- Low Yields in Acylation : Excess isobutyryl chloride (1.5 equiv) and prolonged reaction times (6 hours) improve conversion.

- Sulfonamide Hydrolysis : Avoid aqueous workup at elevated temperatures; substitute HCl washes with citric acid.

- Regioselectivity Issues : Use bulky bases (e.g., DMAP) to direct acylation to the C2 amine.

Chemical Reactions Analysis

Types of Reactions

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe to study biological pathways and interactions.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The target compound’s closest analogs include sulfonamides conjugated with other heterocycles, such as quinoline or styryl-substituted systems. For example, (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) shares a sulfonamide-quinoline core but differs in substituents:

- Core heterocycle: Tetrahydroisoquinoline (target) vs. chlorinated quinoline (IIIa).

- Substituents : Isobutyryl (target) vs. methoxystyryl and methoxybenzene (IIIa).

- Sulfonamide position : Pyridine-3-sulfonamide (target) vs. benzene sulfonamide (IIIa).

Table 1: Structural Comparison

Physicochemical and Crystallographic Properties

- Refinement via SHELXL would resolve bond lengths and angles, while OLEX2 could analyze packing interactions.

- Solubility : The pyridine-3-sulfonamide group (target) may enhance water solubility compared to benzene sulfonamides (IIIa) due to increased polarity.

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a tetrahydroisoquinoline moiety with a pyridine sulfonamide group, which is known for its biological activity. The following sections explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure can be broken down as follows:

- Tetrahydroisoquinoline Core : This core is associated with various pharmacological activities, including neuroprotective and antidepressant effects.

- Isobutyryl Group : This substituent enhances the compound's reactivity and biological activity.

- Pyridine Sulfonamide Moiety : Known for its role in inhibiting bacterial growth and modulating enzyme activity.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in folic acid synthesis, which is crucial for bacterial growth.

- Receptor Modulation : The tetrahydroisoquinoline structure may interact with neurotransmitter receptors, influencing mood and cognitive functions.

- Neuroprotective Effects : Some studies suggest that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neural tissues.

Antimicrobial Activity

Research indicates that sulfonamides are effective against a range of bacterial strains due to their ability to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis. Studies have shown that analogs of this compound exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

Neuropharmacological Effects

The tetrahydroisoquinoline framework has been linked to neuropharmacological effects. For instance:

- Animal Models : In rodent models of depression, compounds with similar structures have shown efficacy in reducing depressive-like behaviors at low doses (e.g., 0.3 mg/kg) .

- Mechanisms : These effects are thought to be mediated through the modulation of serotonin and dopamine pathways.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that related compounds induce apoptosis in cancer cell lines through caspase activation and cell cycle arrest .

- Molecular Docking Studies : Computational studies indicate favorable binding interactions with targets involved in cancer progression .

Case Studies

-

Neuroprotective Effects :

- A study investigated the effects of tetrahydroisoquinoline derivatives on neuronal cell cultures exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and inflammation markers.

-

Antimicrobial Efficacy :

- A series of experiments evaluated the antimicrobial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the tested compounds exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics.

Research Findings Summary

| Study Type | Findings |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains; inhibition via folate synthesis pathway |

| Neuropharmacological | Reduced depressive behaviors in animal models; potential modulation of serotonin/dopamine systems |

| Anticancer Potential | Induced apoptosis in cancer cell lines; favorable binding interactions with cancer-related targets |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide?

- Answer : Synthesis typically involves sequential functionalization of the tetrahydroisoquinoline core. A validated approach includes:

- Step 1 : Acylation of the tetrahydroisoquinoline nitrogen using isobutyryl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine base).

- Step 2 : Sulfonamide coupling at the 7-position via nucleophilic substitution, employing pyridine-3-sulfonyl chloride and a coupling agent like DMAP in pyridine .

- Critical Parameters : Monitor reaction progress via TLC and optimize solvent choice (e.g., pyridine for sulfonylation) to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Answer : Use a combination of:

- Spectroscopy : - and -NMR to confirm substituent positions and stereochemistry. IR spectroscopy verifies amide (C=O stretch ~1650 cm) and sulfonamide (S=O stretches ~1150–1350 cm) functional groups .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]) .

Q. What are the key structural features influencing its solubility and stability?

- Answer :

- Solubility : The tetrahydroisoquinoline core enhances lipophilicity, requiring polar aprotic solvents (DMSO, DMF) for dissolution. The sulfonamide group introduces moderate aqueous solubility at acidic pH .

- Stability : Protect from light and moisture due to hydrolytic sensitivity of the isobutyryl group. Store at -20°C under inert gas (N/Ar) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound?

- Answer :

- Variation of Substituents : Synthesize analogs with modified sulfonamide (e.g., pyridine-2-sulfonyl) or acyl groups (e.g., acetyl vs. bulky tert-butyl). Compare binding affinity in receptor assays (e.g., kinase inhibition) .

- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions (e.g., hydrogen bonding via sulfonamide) with target proteins .

- Biological Assays : Test analogs in cell-based models (e.g., cytotoxicity, IC) to correlate structural changes with activity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Answer : Contradictions may arise from assay conditions or impurity profiles. Mitigate via:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., ATP concentration in kinase assays).

- Batch Analysis : Compare purity and stereochemical consistency across batches using chiral HPLC .

- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450 oxidation of tetrahydroisoquinoline). Introduce blocking groups (e.g., fluorine) at vulnerable positions .

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Modify logP via sulfonamide substituents (e.g., methylpyridine vs. trifluoromethyl) .

- Formulation : Employ nanoparticle encapsulation or cyclodextrin complexes to enhance bioavailability .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

- Answer :

- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC/EC values.

- Error Analysis : Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

- Reproducibility : Include triplicate measurements and report coefficient of variation (CV < 15%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.